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Compound of Interest

Compound Name: L-K6L9

Cat. No.: B12380685 Get Quote

An In-depth Analysis for Researchers and Drug
Development Professionals
The L-K6L9 peptide is a synthetic amphipathic molecule engineered for enhanced stability and

selective cytotoxicity against cancer cells. Comprising a strategic arrangement of hydrophobic

(Leucine) and hydrophilic (Lysine) amino acids, this peptide represents a promising avenue in

the development of novel anticancer and antimicrobial agents. This technical guide provides a

comprehensive overview of the L-K6L9 peptide, focusing on its structure, sequence,

mechanism of action, and the experimental methodologies used to characterize its activity.

Peptide Structure and Sequence
The L-K6L9 peptide, specifically the D-enantiomer version referred to as D-K6L9, is a 15-

amino acid host defense-like peptide. Its primary sequence is characterized by the inclusion of

D-amino acids to confer resistance to proteolytic degradation, thereby increasing its stability

and bioavailability in biological systems.[1][2]

Table 1: Physicochemical Properties of D-K6L9 Peptide
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Property Value Reference

Sequence

H-Leu-Lys-(D)Leu-Leu-Lys-

(D)Lys-Leu-(D)Leu-(D)Lys-Lys-

Leu-Leu-(D)Lys-Leu-Leu-NH2

[1]

Three Letter Sequence

H-Leu-Lys-(D)Leu-Leu-Lys-

(D)Lys-Leu-(D)Leu-(D)Lys-Lys-

Leu-Leu-(D)Lys-Leu-Leu-NH2

[1]

Molecular Formula C90H174N22O15 [1][2]

Molecular Weight 1803.35 g/mol [1]

Amino Acid Composition 9 Leucine (L), 6 Lysine (K) [1][2]

Modifications

Leucines at positions 3 and 8,

and Lysines at positions 6, 9,

and 13 are D-enantiomers.

The C-terminus is amidated.

[1][2]

Purity (by HPLC) >95% [1]

The amphipathic nature of L-K6L9 is a key determinant of its biological activity.[3] In aqueous

environments, the peptide lacks a defined secondary structure. However, upon interaction with

lipid bilayers, such as cell membranes, it adopts an α-helical conformation.[3]

Mechanism of Action: Selective Cancer Cell
Cytotoxicity
The anticancer activity of D-K6L9 is predicated on its selective interaction with and disruption of

cancer cell membranes. This selectivity is attributed to the altered phospholipid composition of

cancerous cells, which display a higher concentration of negatively charged phosphatidylserine

(PS) on their outer leaflet compared to healthy cells.[1][3]

The proposed mechanism of action involves the following steps:

Electrostatic Binding: The cationic nature of the L-K6L9 peptide, conferred by its lysine

residues, facilitates its binding to the anionic phosphatidylserine exposed on the surface of
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cancer cells.[1][3]

Membrane Insertion and Depolarization: Following binding, the peptide inserts into the lipid

bilayer, leading to cytoplasmic membrane depolarization.[1]

Necrosis Induction: This disruption of membrane integrity ultimately results in necrotic cell

death.[1][3] It is important to note that D-K6L9 induces necrosis and does not cause DNA

fragmentation characteristic of apoptosis.[3]

L-K6L9 Peptide Mechanism of Action
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Diagram of the proposed mechanism of action for the L-K6L9 peptide.

Quantitative Data on Biological Activity
The cytotoxic effects of L-K6L9 and related peptides have been quantified in various studies.

The following table summarizes key findings from in vitro and in vivo experiments.

Table 2: Summary of Quantitative Biological Data for L-K6L9 and Related Peptides
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Peptide
Cell
Line/Model

Assay Result Reference

D-K6L9
B16-F10 Murine

Melanoma
TUNEL Assay

No DNA

fragmentation

observed at 10,

20, or 40 µM,

indicating non-

apoptotic cell

death.

[3]

D-K6L9

B16-F10 Murine

Melanoma & C26

Colon Carcinoma

(in vivo)

Tumor Growth

Inhibition

Intratumoral

injection of 100

µg D-K6L9

inhibited tumor

growth during

therapy.

[3]

D-K6L9 + IL-12

B16-F10 Murine

Melanoma & C26

Colon Carcinoma

(in vivo)

Survival Study

60% of animals

were alive 2

months after

cessation of

combination

therapy.

[3]

L-K6
MCF-7 Human

Breast Cancer
IC50 30.2 µM [4]

Experimental Protocols
Peptide Synthesis and Purification
L-K6L9 and similar peptides are typically synthesized using solid-phase peptide synthesis

(SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[5][6]

General SPPS Workflow:

Resin Swelling: The solid support resin is swollen in a suitable solvent like

dimethylformamide (DMF).
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Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed

using a base, typically 20% piperidine in DMF.[5][7]

Amino Acid Coupling: The next Fmoc-protected amino acid is activated by a coupling agent

(e.g., HBTU) and added to the resin to form a peptide bond.[5]

Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) to remove

excess reagents and byproducts.[5]

Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the sequence.[5]

Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the

resin, and side-chain protecting groups are removed using a cleavage cocktail, commonly

containing trifluoroacetic acid (TFA).[5][7]

Purification: The crude peptide is purified using reverse-phase high-performance liquid

chromatography (RP-HPLC).[2]

Characterization: The final product is characterized by mass spectrometry to confirm its

molecular weight.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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